tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Overview
Description
tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of potassium carbonate as a base in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of iodomethane to complete the reaction . The reaction conditions are mild, and the process is generally efficient, yielding the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides like iodomethane.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the spirocyclic ring.
Common Reagents and Conditions
Substitution: Potassium carbonate in DMF, followed by iodomethane.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with iodomethane yield methylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for creating new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is often used to study enzyme interactions and receptor binding due to its unique structure. It can serve as a model compound for understanding the behavior of spirocyclic molecules in biological systems.
Medicine
In medicine, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate hydrochloride
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
What sets tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate apart from similar compounds is its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability under various conditions.
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h2*8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYFSSCYUVTXQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC2.CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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